molecular formula C12H16O3 B14178082 Methyl 3-ethyl-6-hydroxy-2,4-dimethylbenzoate CAS No. 846540-77-0

Methyl 3-ethyl-6-hydroxy-2,4-dimethylbenzoate

Cat. No.: B14178082
CAS No.: 846540-77-0
M. Wt: 208.25 g/mol
InChI Key: YJRUQVMVDFFAGZ-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-6-hydroxy-2,4-dimethylbenzoate is an organic compound belonging to the class of benzoates. This compound is characterized by its aromatic ring structure with various functional groups attached, including methyl, ethyl, and hydroxy groups. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-6-hydroxy-2,4-dimethylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method involves the reaction of 3-ethyl-6-hydroxy-2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-6-hydroxy-2,4-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of 3-ethyl-6-oxo-2,4-dimethylbenzoate.

    Reduction: Formation of 3-ethyl-6-hydroxy-2,4-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-ethyl-6-hydroxy-2,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-6-hydroxy-2,4-dimethylbenzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with two hydroxy groups.

    Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-ethyl-6-hydroxy-2,4-dimethylbenzoate is unique due to the presence of both ethyl and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

846540-77-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-ethyl-6-hydroxy-2,4-dimethylbenzoate

InChI

InChI=1S/C12H16O3/c1-5-9-7(2)6-10(13)11(8(9)3)12(14)15-4/h6,13H,5H2,1-4H3

InChI Key

YJRUQVMVDFFAGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1C)O)C(=O)OC)C

Origin of Product

United States

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